molecular formula C4H7BCl2O2 B14538632 2-(Dichloromethyl)-1,3,2-dioxaborinane CAS No. 62261-00-1

2-(Dichloromethyl)-1,3,2-dioxaborinane

Cat. No.: B14538632
CAS No.: 62261-00-1
M. Wt: 168.81 g/mol
InChI Key: PNQIAJDYGUPNHJ-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,3,2-dioxaborinane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborinane ring structure, which is substituted with a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3,2-dioxaborinane typically involves the reaction of dichloromethyl boronic acid with a diol, such as ethylene glycol, under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic acids or borate esters.

    Reduction: Methyl-substituted dioxaborinane.

    Substitution: Various substituted dioxaborinane derivatives.

Scientific Research Applications

2-(Dichloromethyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: It is utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through the boron atom. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in chemical reactions. In biological systems, the compound can target specific enzymes or receptors, leading to its potential therapeutic applications.

Comparison with Similar Compounds

    Dichloromethane: A simple chlorinated hydrocarbon used as a solvent.

    Dichloromethyl boronic acid: A precursor in the synthesis of 2-(Dichloromethyl)-1,3,2-dioxaborinane.

    1,3,2-Dioxaborinane: The parent compound without the dichloromethyl substitution.

Uniqueness: this compound is unique due to the presence of both the dioxaborinane ring and the dichloromethyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The dichloromethyl group enhances the compound’s ability to participate in substitution reactions, while the dioxaborinane ring provides stability and versatility in forming complexes with other molecules.

Properties

CAS No.

62261-00-1

Molecular Formula

C4H7BCl2O2

Molecular Weight

168.81 g/mol

IUPAC Name

2-(dichloromethyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C4H7BCl2O2/c6-4(7)5-8-2-1-3-9-5/h4H,1-3H2

InChI Key

PNQIAJDYGUPNHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C(Cl)Cl

Origin of Product

United States

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